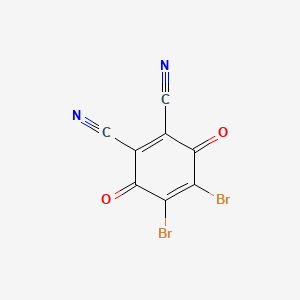
Imidazo(2,1-b)thiazole, 2-methyl-5-nitro-6-(p-nitrophenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Imidazo(2,1-b)thiazole, 2-methyl-5-nitro-6-(p-nitrophenyl)- is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and drug design. This compound is part of the imidazo[2,1-b]thiazole family, known for their diverse biological activities and potential therapeutic applications. The presence of nitro groups and a phenyl ring in its structure contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Imidazo(2,1-b)thiazole, 2-methyl-5-nitro-6-(p-nitrophenyl)- typically involves multi-step reactions. One common method includes the cyclization of 2-aminobenzothiazole with appropriate reagents under specific conditions. For instance, the reaction of 2-aminobenzothiazole with ethyl 2-chloro-3-oxobutanoate in 1,4-dioxane under reflux conditions can yield the desired compound . Another method involves the use of microwave irradiation to facilitate the reaction, providing a rapid and efficient synthesis route .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, green chemistry approaches, such as catalyst-free and solvent-free reactions, are being explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
Imidazo(2,1-b)thiazole, 2-methyl-5-nitro-6-(p-nitrophenyl)- undergoes various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amines under specific conditions.
Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a catalyst.
Substitution: The phenyl ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas, palladium on carbon (Pd/C) for reduction, and various electrophiles for substitution reactions. Conditions such as temperature, pressure, and solvent choice play a crucial role in determining the reaction outcome .
Major Products
The major products formed from these reactions depend on the specific reaction conditions. For example, reduction of the nitro groups can yield corresponding amines, while substitution reactions can introduce various functional groups onto the phenyl ring .
Scientific Research Applications
Imidazo(2,1-b)thiazole, 2-methyl-5-nitro-6-(p-nitrophenyl)- has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Acts as a biological probe to study enzyme functions and receptor interactions.
Medicine: Investigated for its potential as an anticancer agent, antimicrobial agent, and PET imaging probe for Alzheimer’s disease
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of Imidazo(2,1-b)thiazole, 2-methyl-5-nitro-6-(p-nitrophenyl)- involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes or receptors, leading to therapeutic effects. The presence of nitro groups and the phenyl ring allows it to bind to various biological macromolecules, modulating their function .
Comparison with Similar Compounds
Similar Compounds
Benzo[d]imidazo[2,1-b]thiazole: Known for its anxiolytic and anticancer properties.
Benzo[d]oxazole: Used to treat nerve function loss.
Uniqueness
Imidazo(2,1-b)thiazole, 2-methyl-5-nitro-6-(p-nitrophenyl)- stands out due to its specific structural features, such as the nitro groups and phenyl ring, which contribute to its unique reactivity and biological activity.
Properties
CAS No. |
95152-79-7 |
|---|---|
Molecular Formula |
C12H8N4O4S |
Molecular Weight |
304.28 g/mol |
IUPAC Name |
2-methyl-5-nitro-6-(4-nitrophenyl)imidazo[2,1-b][1,3]thiazole |
InChI |
InChI=1S/C12H8N4O4S/c1-7-6-14-11(16(19)20)10(13-12(14)21-7)8-2-4-9(5-3-8)15(17)18/h2-6H,1H3 |
InChI Key |
AKGLPARAPSMXJV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN2C(=C(N=C2S1)C3=CC=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-((3'-(6-Fluoroindolin-1-yl)-[1,1'-biphenyl]-4-yl)methyl)-1,2,5-thiadiazolidin-3-one 1,1-dioxide](/img/structure/B14170421.png)




![2-Aminoacetic acid;2-[bis(2-hydroxyethyl)amino]ethanol](/img/structure/B14170457.png)

![2-Aminoacetic acid;2-[bis(2-hydroxyethyl)amino]ethanol](/img/structure/B14170466.png)




![2-Aminoacetic acid;2-[bis(2-hydroxyethyl)amino]ethanol](/img/structure/B14170504.png)
